molecular formula C7H9NO2 B13944150 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- CAS No. 61892-76-0

2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-

Cat. No.: B13944150
CAS No.: 61892-76-0
M. Wt: 139.15 g/mol
InChI Key: GDQHUMKFNAAPAO-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is a heterocyclic organic compound It is a derivative of pyridinone, characterized by the presence of an acetyl group at the 5-position and a partially saturated pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- can be achieved through several methods. One common approach involves the condensation of 1,3-dicarbonyl compounds with aromatic aldehydes and urea or thiourea in the presence of a catalyst. For instance, the use of 3-sulfonic acid-1-imidazolopyridinium hydrogen sulfate under solvent-free conditions has been reported to yield high efficiency and green synthesis . Another method involves the use of magnetically recoverable heterogeneous nickel substituted nanoferro-spinel catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalytic processes. The use of recyclable heterogeneous catalysts, such as zinc ferrite nanocatalysts, has been explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of corresponding pyridinone derivatives with altered oxidation states .

Scientific Research Applications

2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions. Specific molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is unique due to its specific acetyl substitution at the 5-position and its partially saturated pyridinone ring

Properties

CAS No.

61892-76-0

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-acetyl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5(9)6-2-3-7(10)8-4-6/h4H,2-3H2,1H3,(H,8,10)

InChI Key

GDQHUMKFNAAPAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=O)CC1

Origin of Product

United States

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